Alox15-IN-1
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Overview
Description
ALOX15-IN-1 is a potent inhibitor of the linoleate oxygenase activity of rabbit and human arachidonate 15-lipoxygenase (ALOX15). This compound is significant in biochemical research due to its ability to inhibit the enzymatic activity of ALOX15, which plays a crucial role in the metabolism of polyunsaturated fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALOX15-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process includes the optimization of reaction conditions, purification steps, and rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
ALOX15-IN-1 primarily undergoes oxidation reactions due to its interaction with the active site of ALOX15. It can also participate in substitution reactions where functional groups are exchanged to modify its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and organic peroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity.
Major Products Formed
The major products formed from the reactions involving this compound are typically oxidized derivatives of polyunsaturated fatty acids. These products are crucial for studying the biochemical pathways mediated by ALOX15.
Scientific Research Applications
ALOX15-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of lipid oxidation and the role of ALOX15 in these processes.
Biology: Helps in understanding the biological functions of ALOX15 in various cellular systems, including its role in inflammation and cell signaling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALOX15.
Mechanism of Action
ALOX15-IN-1 exerts its effects by binding to the active site of ALOX15, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of polyunsaturated fatty acids into their corresponding hydroperoxy derivatives, which are involved in various physiological and pathological processes . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
ALOX15B-IN-1: Another inhibitor targeting a different isoform of arachidonate 15-lipoxygenase.
ALOX12-IN-1: Inhibits arachidonate 12-lipoxygenase, another member of the lipoxygenase family.
ALOX5-IN-1: Targets arachidonate 5-lipoxygenase, which is involved in leukotriene synthesis.
Uniqueness
ALOX15-IN-1 is unique due to its high specificity and potency in inhibiting ALOX15 compared to other similar compounds. This specificity makes it a valuable tool in biochemical research for studying the distinct roles of ALOX15 in various biological processes .
Properties
Molecular Formula |
C24H31N3O5S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
octyl N-[[5-(1H-indol-2-yl)-2-methoxyphenyl]sulfamoyl]carbamate |
InChI |
InChI=1S/C24H31N3O5S/c1-3-4-5-6-7-10-15-32-24(28)27-33(29,30)26-22-17-19(13-14-23(22)31-2)21-16-18-11-8-9-12-20(18)25-21/h8-9,11-14,16-17,25-26H,3-7,10,15H2,1-2H3,(H,27,28) |
InChI Key |
OMEJTIUQCWVECC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NS(=O)(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.